Cas no 932352-51-7 (2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide)

2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide
- N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- AKOS001949627
- 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
- 932352-51-7
- 2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
- F2223-0066
-
- インチ: 1S/C21H23N3OS/c1-15(2)16-9-11-18(12-10-16)23-20(25)14-26-21-22-13-19(24(21)3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25)
- InChIKey: DQCSOCFYKWQBON-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)C(C)C)=O)C1=NC=C(C2C=CC=CC=2)N1C
計算された属性
- 精确分子量: 365.15618354g/mol
- 同位素质量: 365.15618354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 445
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 72.2Ų
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2223-0066-1mg |
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide |
932352-51-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamideに関する追加情報
Research Brief on 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide (CAS: 932352-51-7)
The compound 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide (CAS: 932352-51-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a modulator of key cellular pathways, particularly those involved in inflammation and cancer. The unique structural features of 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide, including the imidazole and acetamide moieties, contribute to its ability to interact with specific protein targets. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its binding modes and optimize its pharmacological properties.
In vitro and in vivo studies have demonstrated promising results, with the compound exhibiting potent inhibitory effects against certain kinases and inflammatory mediators. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide effectively suppressed tumor growth in mouse models by targeting the PI3K/AKT/mTOR pathway. These findings suggest its potential as a lead compound for developing novel anticancer agents.
Further investigations into the compound's pharmacokinetics and toxicity profiles are currently underway. Preliminary data indicate favorable oral bioavailability and manageable side effects, making it a viable candidate for further preclinical development. However, challenges such as metabolic stability and selectivity against off-target proteins remain to be addressed.
In conclusion, 2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide represents a promising scaffold for drug discovery, with applications in oncology and inflammation. Continued research efforts are expected to refine its therapeutic potential and pave the way for clinical trials in the near future.
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